5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature and structural parameters that facilitate its identification and classification within chemical databases. The compound is registered under the Chemical Abstracts Service number 1215973-31-1, providing a unique identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the position of substituents on the heterocyclic framework.

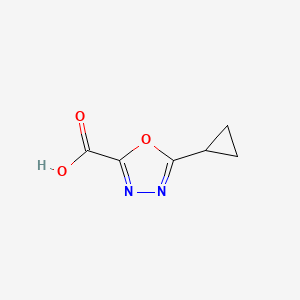

The molecular formula C₆H₆N₂O₃ indicates the precise atomic composition, comprising six carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This composition results in a molecular weight of 154.12 grams per mole, placing it within the category of small organic molecules suitable for pharmaceutical applications. The compound exhibits a compact structure that incorporates multiple functional groups, including the oxadiazole heterocycle, a cyclopropyl group, and a carboxylic acid moiety.

Structural elucidation through spectroscopic methods reveals specific connectivity patterns that define the molecule's three-dimensional arrangement. The Simplified Molecular-Input Line-Entry System representation C1CC1C2=NN=C(O2)C(=O)O provides a linear notation that captures the complete structural information. Additionally, the International Chemical Identifier InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10) offers a standardized format for computational analysis and database searches.

The compound also exists in salt forms, most notably as the lithium salt derivative with Chemical Abstracts Service number 1523571-22-3. This salt form exhibits modified physical properties while retaining the core structural features of the parent acid. The lithium salt demonstrates enhanced solubility characteristics and different handling requirements, making it suitable for specific synthetic applications and formulation needs.

Historical Context in Heterocyclic Chemistry

The development of 1,3,4-oxadiazole chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with roots extending back to fundamental discoveries in nitrogen-oxygen heterocycles during the late nineteenth and early twentieth centuries. Oxadiazole compounds were first recognized as distinct structural entities when researchers began systematically exploring five-membered rings containing both nitrogen and oxygen atoms. The identification of four distinct oxadiazole isomers, namely 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, marked a crucial advancement in understanding heterocyclic diversity.

Among these isomeric forms, 1,3,4-oxadiazole derivatives emerged as particularly significant due to their enhanced stability compared to other oxadiazole variants. This stability advantage stems from the specific arrangement of nitrogen and oxygen atoms within the five-membered ring, which creates favorable electronic distribution patterns that resist decomposition under normal conditions. The recognition of this stability feature led to intensified research efforts focused on developing synthetic methodologies for preparing 1,3,4-oxadiazole compounds and exploring their potential applications.

The synthetic chemistry of 1,3,4-oxadiazoles evolved through multiple methodological advances, beginning with classical cyclization reactions involving hydrazide precursors. Early synthetic approaches utilized harsh reaction conditions and required extensive purification procedures, limiting their practical utility for large-scale applications. However, progressive refinements in synthetic methodology led to the development of more efficient and selective preparation methods, including oxidative cyclization reactions and direct condensation approaches.

The historical significance of cyclopropyl-substituted oxadiazoles emerged from broader investigations into the effects of strained ring systems on heterocyclic properties. Cyclopropyl groups impart unique steric and electronic characteristics to organic molecules, influencing their reactivity patterns and biological activities. The incorporation of cyclopropyl substituents into oxadiazole frameworks represented a strategic approach to modulating molecular properties while maintaining the inherent stability of the heterocyclic core.

Research publications documenting the synthesis and characterization of this compound reflect the growing interest in functionally diverse oxadiazole derivatives during the latter half of the twentieth century. The systematic study of this compound and related structures contributed to a deeper understanding of structure-activity relationships within the oxadiazole family, providing valuable insights for subsequent drug discovery efforts and materials applications.

Significance in Medicinal and Materials Chemistry

This compound occupies a prominent position in contemporary medicinal chemistry research due to the well-established pharmacological potential of oxadiazole-containing compounds. The 1,3,4-oxadiazole framework has proven to be a privileged scaffold in drug design, appearing in numerous marketed pharmaceuticals and investigational compounds. Notable examples include raltegravir, an Human Immunodeficiency Virus integrase inhibitor that incorporates the 1,3,4-oxadiazole motif as a key structural element. Additional therapeutic agents containing this heterocyclic system include fenadiazole, zibotentan, and tiodazosin, demonstrating the broad applicability of oxadiazole chemistry in pharmaceutical development.

The biological significance of oxadiazole derivatives extends across multiple therapeutic areas, with documented activities including antibacterial, antiviral, antifungal, anticancer, antioxidant, anti-inflammatory, and analgesic properties. Research investigations have specifically focused on 1,3,4-oxadiazole compounds as potential antibacterial agents, with studies demonstrating efficacy against both gram-positive and gram-negative bacterial strains. The mechanism of antibacterial action involves interaction with essential bacterial enzymes, particularly peptide deformylase, which represents a validated target for antimicrobial drug development.

Quantitative structure-activity relationship studies have provided valuable insights into the relationship between molecular structure and biological activity for oxadiazole derivatives. These investigations have revealed that specific substitution patterns, including the presence of cyclopropyl groups, can significantly influence pharmacological properties. The carboxylic acid functionality present in this compound contributes to molecular recognition events and may enhance binding affinity to biological targets through hydrogen bonding interactions.

Beyond medicinal applications, 1,3,4-oxadiazole derivatives have found significant utility in materials chemistry, particularly in the development of organic electronic devices. The heterocyclic framework exhibits favorable electron-transport properties that make it suitable for incorporation into Organic Light Emitting Diode structures. These materials applications leverage the inherent stability and electronic characteristics of the oxadiazole system to create devices with enhanced performance and durability.

The development of coordination polymers and metal-organic frameworks represents another important application area for oxadiazole-based compounds. The nitrogen atoms within the oxadiazole ring can serve as coordination sites for metal ions, enabling the construction of extended network structures with tailored properties. These materials find applications in catalysis, gas storage, and separation technologies, highlighting the versatility of oxadiazole chemistry beyond traditional pharmaceutical applications.

Research into liquid crystal applications has revealed that appropriately substituted 1,3,4-oxadiazole derivatives can exhibit mesomorphic behavior, making them valuable components in display technologies. The rigid heterocyclic core combined with flexible substituents creates molecular architectures capable of forming ordered phases with specific optical and electrical properties. This application demonstrates the continuing evolution of oxadiazole chemistry toward advanced materials applications.

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMFIQIOTMAYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylcarbonyl hydrazide with carbon disulfide in the presence of a base, followed by oxidation . Another approach involves the use of acylhydrazides and dehydrating agents such as phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods typically use automated systems to control reaction conditions precisely, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic conditions to form esters. For example, treatment with ethanol and sulfuric acid yields the ethyl ester .

-

Amidation : Reacts with amines (e.g., hydrazine) to form hydrazides, which are intermediates in synthesizing 2-mercapto-1,3,4-oxadiazoles .

Example Reaction Pathway :

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming 5-cyclopropyl-1,3,4-oxadiazole. This reaction is pH- and temperature-dependent .

Key Data :

| Condition | Product | Yield | Source |

|---|---|---|---|

| Aqueous solution, pH 2–12 | 5-Cyclopropyl-1,3,4-oxadiazole + CO | 60–85% |

Salt Formation

The acid reacts with bases to form salts, enhancing solubility for biological assays:

-

Lithium salt : Prepared via neutralization with LiOH, improving stability in polar solvents .

-

Sodium/potassium salts : Used in pharmaceutical formulations.

Functionalization at the Oxadiazole Ring

The oxadiazole core participates in electrophilic and nucleophilic reactions:

Electrophilic Substitution

-

Halogenation : Reacts with bromine or iodine in the presence of oxidizing agents (e.g., NBS) to introduce halogens at the 5-position .

-

Nitration : Forms nitro derivatives under mixed acid conditions .

Nucleophilic Aromatic Substitution

Biochemical Interactions

The compound interacts with biomolecules via hydrogen bonding and hydrophobic effects:

-

Enzyme Inhibition : Binds to human carbonic anhydrases (hCA IX/XII) with K values in the nanomolar range, disrupting proton transport .

-

Antimicrobial Activity : Modifies bacterial cell wall synthesis enzymes (IC = 4 μg/mL against MRSA).

Oxidation and Reduction

-

Oxidation : The cyclopropyl group resists oxidation, but the oxadiazole ring can be oxidized to form N-oxides using HO .

-

Reduction : Limited reactivity under standard reducing conditions (e.g., LiAlH), preserving the aromatic ring.

Photoredox Catalysis

Participates in radical-based cyclization under visible light with photocatalysts (e.g., Ru(bpy)):

Mechanism :

-

Photocatalyst generates radicals from aldehydes.

-

Radicals combine with diazo intermediates to form cyclized products .

Stability and Degradation

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion to oxides using oxidizing agents | Oxadiazole derivatives |

| Reduction | Reduction to amines using reducing agents | Amines derived from oxadiazoles |

| Substitution | Nucleophilic substitution with electrophiles | Substituted oxadiazoles |

Biology

- Antimicrobial Activity : Studies have shown that 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition at concentrations as low as 4 μg/mL.

- Anticancer Properties : In vitro studies indicate its potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC50 values indicating potent activity.

| Cell Line | IC50 Value (μM) | Activity Description |

|---|---|---|

| MCF-7 | 12 | Significant cytotoxicity |

| U-937 | 15 | Potent inhibition of cell proliferation |

Medicine

- Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antihypertensive Properties : Preliminary investigations suggest that it may also possess blood pressure-lowering effects, making it a candidate for cardiovascular therapies.

Industry

- Agrochemicals : The compound is utilized in the development of agrochemicals due to its biological activity against pests and pathogens.

- Materials Science : Its unique properties make it suitable for applications in materials science, potentially leading to the development of new polymers or coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against various bacterial strains. The results indicated that the compound had comparable effectiveness to standard antibiotics, suggesting its potential use in treating resistant infections.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with this compound resulted in significant apoptosis in MCF-7 cells, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

5-Cyclopropyl-1,3,4-oxadiazol-2-ol (CAS: 1227465-66-8)

- Key Difference : Replaces the carboxylic acid group with a hydroxyl (-OH) at position 2.

- Impact: Reduced acidity compared to the carboxylic acid derivative. Altered solubility profile (lower solubility in basic conditions). Potential for hydrogen bonding but weaker ionic interactions .

5-Cyclopropyl-1,3,4-oxadiazol-2-amine (BD10063, C₇H₁₁N₃O₂)

- Key Difference : Substitutes the carboxylic acid with an amine (-NH₂) group.

- Impact: Increased basicity (pKa ~9–10 for aromatic amines). Higher molecular weight (169.18 g/mol) due to additional methyl and amine groups.

Heterocyclic Core Modifications

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine Dihydrochloride (CAS: 1227465-61-3)

- Key Difference : Replaces the oxadiazole oxygen with sulfur (thiadiazole core).

- Impact: Increased polarizability and larger atomic radius of sulfur, altering electronic properties. Potential for stronger π-π stacking interactions in biological systems. Reduced metabolic stability compared to oxadiazoles in some cases .

Functional Group and Pharmacophore Variations

5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole

- Key Difference : Incorporates a bulky bicyclic substituent and methyl group.

- Impact :

- Enhanced lipophilicity, improving blood-brain barrier penetration.

- Demonstrated pharmacological activity in neurotransmitter modulation (e.g., acetylcholinesterase inhibition).

- Reduced synthetic accessibility compared to simpler cyclopropyl derivatives .

Biological Activity

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The cyclopropyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Target Interactions : This compound acts as a hydrogen bond acceptor, allowing it to bind effectively to enzymes and proteins involved in critical biological processes.

- Biochemical Pathways : It has been shown to influence several biochemical pathways by modulating enzyme activity, affecting cellular metabolism, and altering gene expression .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics like ampicillin. For instance, it demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 4 μg/mL .

- Anticancer Properties : In vitro studies have highlighted its potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC50 values indicating potent activity .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values found in this study:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

| MDA-MB-231 | Not specified |

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against various pathogens. The results showed that it was effective against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 4 μg/mL |

| E. coli | 32 μg/mL |

| P. aeruginosa | 64 μg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that its stability under physiological conditions allows for prolonged bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with carbohydrazides. A key approach includes refluxing cyclopropanecarboxylic acid with thiosemicarbazide in the presence of POCl₃ to form the oxadiazole ring, followed by hydrolysis to yield the carboxylic acid moiety. Critical parameters include stoichiometric ratios (1:1 molar ratio of acid to hydrazide), reaction temperature (75–100°C), and catalyst choice (e.g., POCl₃ for cyclization). Post-reaction purification via recrystallization (ethanol or acetic acid) is essential to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for cyclopropyl protons as multiplet signals at δ 1.0–1.5 ppm and oxadiazole ring protons (if present) as singlets near δ 8.0–8.5 ppm.

- ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, while the oxadiazole carbons resonate at δ 155–165 ppm.

- IR Spectroscopy : Confirm the carboxylic acid group via O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹).

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₆H₇N₃O₃ (MW: 169.14 g/mol) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent moisture absorption and decarboxylation. Avoid prolonged exposure to light, as UV radiation may degrade the oxadiazole ring. Purity should be verified via HPLC before long-term storage .

Q. How can researchers assess purity, and what common impurities arise during synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). Common impurities include unreacted cyclopropanecarboxylic acid (retention time ~3–4 min) and decarboxylated byproducts (e.g., 5-cyclopropyl-1,3,4-oxadiazole). Adjust gradient elution (water:acetonitrile, 0.1% TFA) to resolve peaks .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic substitution compared to non-cyclopropyl analogs?

- Methodological Answer : The cyclopropyl group’s ring strain increases electrophilicity at the oxadiazole C2 position. To evaluate this, conduct comparative kinetic studies using nucleophiles (e.g., amines) under controlled pH. Monitor reaction progress via ¹H NMR or LC-MS. For example, compare rate constants (k) with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid to quantify steric/electronic effects .

Q. What methodological approaches resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents.

- Recrystallization : Test solvents like DMF/acetic acid (1:1) to isolate pure crystalline forms.

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures vs. melting points.

- DFT Calculations : Predict NMR chemical shifts using Gaussian or ORCA software and compare with experimental data to validate structural assignments .

Q. What computational methods model the compound’s electronic structure and predict biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential maps.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., fungal CYP51 for antifungal studies).

- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with bioactivity data from enzyme inhibition assays .

Q. How do decarboxylation kinetics under varying pH conditions impact experimental handling?

- Methodological Answer : Decarboxylation accelerates in acidic or basic conditions. To study kinetics:

- UV-Vis Spectroscopy : Monitor absorbance loss at 260 nm (carboxylic acid group) in buffer solutions (pH 2–12) at 25–50°C.

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants (k) at different temperatures. Use these data to design pH-stable formulations (e.g., lyophilized powders) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.